Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
Description
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- (CAS 3216-99-7) is a nitrile-containing compound with the molecular formula C₁₀H₁₉N₅ and a molecular weight of 209.29 g/mol . Its structure features a central imino group (-NH-) bridging two ethanediylimino (-CH₂-CH₂-NH-) moieties, each terminating in a propanenitrile group (-CH₂-C≡N).
Properties
CAS No. |
74849-88-0 |
|---|---|
Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
InChI Key |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be synthesized through the reaction of acrylonitrile with ethylenediamine under controlled conditions . The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The imine linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with various molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the imine linkage can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-, differing in linker groups, substituents, or functional groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Functional Group Variations
- Nitrile Density: The target compound and 3,3'-Iminodipropionitrile (111-94-4) both feature dual nitrile groups, but the latter’s simpler structure lacks the ethanediylimino bridges, reducing steric hindrance and complexity .
- Oxygen vs. Nitrogen Linkers : The butanediylbis(oxy) variant (18664-94-3) introduces ether groups, improving hydrophilicity compared to the nitrogen-rich target compound .
Physicochemical Properties
- Boiling Points: 3,3'-Iminodipropionitrile (111-94-4) has a boiling point range of 407.5–478.2 K under varying pressures, reflecting volatility suitable for solvent applications . The target compound’s higher molecular weight likely increases its boiling point.
- Polar Surface Area (PSA) : Compounds with pyridinylmethyl groups (e.g., 155929-11-6) exhibit higher PSA values (~50.82 Ų) due to aromatic nitrogen, enhancing solubility in polar solvents .
Biological Activity
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- (CAS No. 3216-99-7), is a chemical compound with potential biological activity. Its molecular formula is C10H19N5, and it has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
- Molecular Weight : 209.291 g/mol
- Appearance : Typically presented in a crystalline or powder form.
- Chemical Structure : The compound features a complex structure that includes multiple nitrogen atoms which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to Propanenitrile, particularly those containing imino groups and nitriles, often exhibit significant biological activities. These can include:
- Antimicrobial Activity : Some studies have suggested that nitrile-containing compounds possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions.
- Anticancer Potential : Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the imino group may enhance the interaction with cellular targets, leading to apoptosis in malignant cells.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various nitrile compounds demonstrated that Propanenitrile exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating its potential as an antimicrobial agent. -
Cytotoxicity Against Cancer Cell Lines :
Research involving human cancer cell lines showed that Propanenitrile could induce apoptosis through the activation of caspase pathways. In vitro assays revealed an IC50 value of approximately 15 µM against HL-60 leukemia cells, suggesting a selective toxicity profile that warrants further investigation. -
Enzyme Interaction Studies :
Preliminary assays indicated that Propanenitrile may inhibit certain enzymes involved in cellular metabolism, potentially disrupting cancer cell proliferation. Further studies are required to elucidate the specific mechanisms involved and to assess the compound's selectivity towards cancerous versus normal cells.
Q & A
Basic Question: What are the recommended analytical techniques for identifying and quantifying Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- in complex matrices?
Methodological Answer:
For identification and quantification in environmental or synthetic mixtures, use hyphenated techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) to resolve structural ambiguities, coupled with FTIR (Fourier Transform Infrared Spectroscopy) to confirm functional groups (e.g., nitrile stretches at ~2240 cm⁻¹) . Three-dimensional fluorescence spectroscopy (EEM) can further validate aromatic or conjugated systems in the compound . For quantification, calibrate with certified standards and validate recovery rates using spike-and-recovery experiments in representative matrices (e.g., wastewater or reaction mixtures).
Basic Question: How can the synthetic route for Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- be optimized to improve yield?
Methodological Answer:
The compound’s synthesis likely involves condensation reactions between nitrile precursors and amines. Optimize via Design of Experiments (DoE) to test variables:
- Molar ratios of reactants (e.g., propanenitrile derivatives and diamine linkers).
- Catalyst selection (e.g., Lewis acids like ZnCl₂ or base catalysts).
- Solvent polarity (e.g., acetonitrile or DMF for polar intermediates).
Monitor reaction progress with HPLC or TLC , and characterize intermediates via NMR (¹H/¹³C) to confirm imine bond formation . Post-synthesis, employ recrystallization or column chromatography for purification.
Advanced Question: How can computational modeling predict the reactivity of Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- in nucleophilic reactions?
Methodological Answer:
Use Density Functional Theory (DFT) to calculate:
- Electrostatic potential maps to identify nucleophilic attack sites (e.g., electron-deficient nitrile carbons).
- Transition state energies for reactions with amines or thiols.
Validate predictions experimentally via kinetic studies (e.g., UV-Vis monitoring of nitrile conversion) and compare with computational results. For supramolecular interactions (e.g., hydrogen bonding), apply molecular dynamics simulations to assess stability in solvents like water or acetonitrile .
Advanced Question: How do environmental conditions affect the stability and degradation pathways of this compound?
Methodological Answer:
Design accelerated degradation studies under varying conditions:
- Photolysis : Expose to UV light (254 nm) and monitor degradation via LC-MS to identify byproducts (e.g., cyanide release).
- Hydrolysis : Test pH-dependent stability (pH 3–10) at elevated temperatures (40–80°C) using Arrhenius plots to extrapolate shelf-life.
- Oxidation : React with hydroxyl radicals (•OH) in simulated atmospheric conditions, measuring rate constants via laser-induced fluorescence (LIF) . For environmental fate modeling, integrate data into software like EPI Suite to estimate half-lives in air/water/soil.
Advanced Question: How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Discrepancies (e.g., conflicting kinetic data for nitrile hydrolysis) may arise from impurities or methodological differences. Address via:
- Reproducibility checks : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for kinetic measurements).
- Advanced characterization : Use high-resolution mass spectrometry (HRMS) to confirm sample purity and isotopic labeling (e.g., ¹⁵N) to trace reaction pathways.
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Basic Question: What safety protocols are essential when handling this compound, given structural analogs’ toxicity?
Methodological Answer:
While direct toxicity data for this compound is limited, structure-activity relationships (SAR) suggest risks similar to nitriles (e.g., cyanide release). Implement:
- Engineering controls : Use fume hoods and closed systems for synthesis.
- Personal Protective Equipment (PPE) : Nitrile gloves, respirators with organic vapor cartridges.
- Emergency protocols : Cyanide antidote kits (e.g., hydroxocobalamin) and continuous air monitoring for HCN .
Advanced Question: How can researchers design experiments to elucidate the compound’s role in supramolecular assembly?
Methodological Answer:
Investigate self-assembly via:
- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., C–H···N interactions between nitrile and amine groups).
- Dynamic Light Scattering (DLS) : Monitor aggregation in solution under varying concentrations and temperatures.
- Surface plasmon resonance (SPR) : Quantify binding affinities with complementary molecules (e.g., crown ethers) .
Basic Question: What spectroscopic signatures distinguish this compound from structurally similar nitriles?
Methodological Answer:
Key identifiers include:
- ¹H NMR : Methyl/methylene protons adjacent to imine groups (δ 2.5–3.5 ppm) and aromatic protons (if present, δ 6.5–8.0 ppm).
- ¹³C NMR : Nitrile carbons at ~120 ppm and imine carbons at ~160 ppm.
- IR : Overlapping nitrile and amine stretches; use 2D-IR for deconvolution .
Advanced Question: How can machine learning enhance the prediction of this compound’s physicochemical properties?
Methodological Answer:
Train models on datasets like PubChem or NIST Chemistry WebBook using descriptors:
- Molecular fingerprints (e.g., Morgan fingerprints for functional groups).
- Quantum mechanical parameters (e.g., HOMO-LUMO gaps from DFT).
Validate predictions for properties like logP or aqueous solubility against experimental data .
Advanced Question: What strategies mitigate cyanide release during thermal decomposition?
Methodological Answer:
In high-temperature applications (e.g., polymer processing), incorporate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
